2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
2-Methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is a synthetic heterocyclic compound featuring a fused indeno-pyridine core substituted with a carbonitrile group at position 3, a methyl group at position 2, and a 3,4,5-trimethoxyphenyl moiety at position 2. Notably, its 3,4,5-trimethoxyphenyl group is a recurring pharmacophore in kinase inhibitors and antiproliferative agents, suggesting a mechanism involving interference with cellular signaling pathways .
The synthesis of this compound likely follows multicomponent reaction (MCR) protocols, as evidenced by similar indeno[1,2-b]pyridine derivatives synthesized via reactions involving aromatic aldehydes, malononitrile, and cyclic ketones (e.g., 1-indanone) in the presence of ammonium acetate and acetic acid .
Properties
IUPAC Name |
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-12-16(11-24)19(13-9-17(27-2)23(29-4)18(10-13)28-3)20-21(25-12)14-7-5-6-8-15(14)22(20)26/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQONWMBCRIYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multistep reactions. One common method includes the Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, flash chromatography using hexane and ethyl acetate as diluents is commonly employed to purify the final product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial levels involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the trimethoxyphenyl and carbonitrile groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anti-cancer properties due to its ability to inhibit tubulin polymerization and other critical biological targets . Additionally, it has shown promise in anti-fungal, anti-bacterial, and anti-viral research, making it a valuable compound in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to proteins such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt critical cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Role of the 3,4,5-Trimethoxyphenyl Group :
- This substituent is critical for anticancer activity. In the target compound and DTDQ , it enhances binding to tubulin or MMP9, disrupting metastasis. However, in herbicidal compounds (e.g., ), the same group confers activity against plants, highlighting context-dependent bioactivity .
Impact of Functional Groups: Carbonitrile vs. Ester: The target compound’s carbonitrile group at position 3 may improve metabolic stability compared to ester-containing analogs (e.g., methyl carboxylate derivatives in –20) . Amino vs. Methyl Substitution: Amino-substituted derivatives (e.g., 2-amino-4-phenyl analogs) exhibit broader anticancer activity but lack specificity, whereas the methyl group in the target compound may enhance selectivity .
Synthetic Accessibility: The target compound and its amino-substituted analogs are synthesized via MCRs, offering high atom economy . In contrast, acetyl-substituted derivatives () require multistep protocols, limiting scalability .
Pharmacological and Pharmacokinetic Profiles
Table 2: Pharmacokinetic and Toxicity Comparisons
Key Observations:
- The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation optimization. In contrast, DTDQ’s dihydroquinoline core improves solubility and reduces toxicity risks .
- Kinase inhibitors like R406 and CYC116 share the 3,4,5-trimethoxyphenyl motif but exhibit distinct safety profiles, underscoring the importance of off-target effect assessments .
Biological Activity
2-Methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the indeno-pyridine family and is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is C₁₈H₁₅N₂O₄, with a molecular weight of 319.33 g/mol. The compound features a pyridine ring fused with an indene structure and multiple methoxy groups that enhance its solubility and reactivity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It was tested against various bacterial strains using the agar well-diffusion method. The results indicated that it effectively inhibited the growth of Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for both strains. The compound showed a comparable efficacy to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Pseudomonas aeruginosa | 50 | Ciprofloxacin |
| Escherichia coli | 50 | Ciprofloxacin |
Antioxidant Activity
The antioxidant capacity of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent. The IC50 value was found to be approximately 30 µg/mL, suggesting strong antioxidant activity compared to other known antioxidants .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human hepatocellular carcinoma cells (HepG2), with an IC50 value of 25 µg/mL. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression .
Case Studies
- Antibacterial Study : A case study published in the Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents in light of rising antibiotic resistance .
- Antioxidant Evaluation : Another study assessed the antioxidant properties in comparison to traditional antioxidants like ascorbic acid and trolox. The results confirmed that this compound outperformed some common antioxidants in scavenging activity, making it a candidate for further research in nutraceutical applications .
- Cytotoxicity Assessment : Research conducted on HepG2 cells revealed that treatment with this compound led to significant cell death through apoptosis pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, signifying apoptosis induction .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
Cyclization : Formation of the indeno-pyridine core via acid-catalyzed cyclization of precursors like substituted indanones and cyanoacetamide derivatives.
Substituent Introduction : The 3,4,5-trimethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and aryl boronic acids .
Final Functionalization : Methylation at the 2-position and nitrile group installation at the 3-position using reagents like trimethylsilyl cyanide (TMSCN) under basic conditions.
Key Metrics :
- Yields (typically 40–60%) depend on reaction time, temperature, and catalyst efficiency.
- Purity is validated via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 6.5–8.0 ppm), and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₂₅H₂₀N₂O₄ requires m/z 412.1423).
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π-π stacking of the indeno-pyridine core) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggesting anticancer potential.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization, given structural analogs’ activity in these pathways .
- ADME/Tox Profiling : Predict bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test) using computational tools like SwissADME .
Advanced Research Questions
Q. How do structural modifications at the 3,4,5-trimethoxyphenyl group affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to modulate lipophilicity (logP) and target binding.
- Case Example : Fluorination at the para position increases membrane permeability but may reduce solubility (logP increases by ~0.5 units) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or tubulin .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation (t₁/₂ <30 min suggests poor in vivo efficacy).
- Formulation Optimization : Use nanoencapsulation (e.g., liposomes) to enhance bioavailability if solubility is limiting .
- Dose-Response Validation : Repeat assays with stricter controls (e.g., serum-free media) to rule out false positives from serum proteins .
Q. What advanced techniques validate intermolecular interactions in crystallographic studies?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O, π-π) using CrystalExplorer.
- DFT Calculations : Optimize crystal packing energy at the B3LYP/6-31G(d) level to explain polymorphism or stability .
- Validation Software : Use SHELXL for refinement and PLATON for structure validation to ensure data integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
